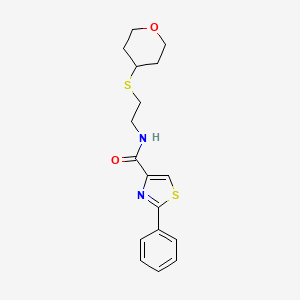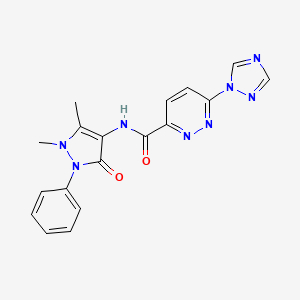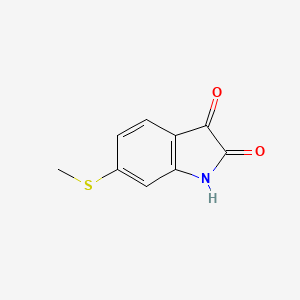
6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, structure, and other identifiers like CAS number. It may also include information about its occurrence or synthesis .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The process often involves starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc. These properties can be determined using various experimental techniques .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Efficient Synthesis Techniques: A study discussed the efficient synthesis of dithiazolidine-3,5-diones, which are related to the structural class of 6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione. These compounds serve as amino protecting groups in the synthesis of peptides, glycopeptides, and PNA. They are valuable as masked isocyanates and sulfurization reagents, highlighting their importance in organic synthesis and chemical property manipulation (Barany et al., 2005).
- New Derivatives Synthesis: Another research focused on the original synthesis of benzo[f]indole-4,9-dione derivatives using a TDAE strategy. The study demonstrated the creation of 1-methyl-1H-benzo[f]indole-4,9-dione derivatives through innovative chemical reactions, contributing to the development of novel compounds with potential applications in material science and pharmacology (Nadji-Boukrouche et al., 2015).
Biological and Pharmacological Applications
- Amnesia-reversal Activity: A series of cyclic imides, structurally related to 6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione, were synthesized and evaluated for their potential to reverse electroconvulsive shock-induced amnesia in mice. This investigation into the structure-activity relationships provides insight into the therapeutic applications of these compounds in treating memory disorders (Butler et al., 1987).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-methylsulfanyl-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-13-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKPLMWRTAIYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)C(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

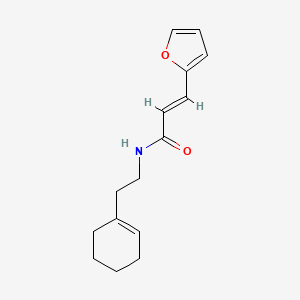
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2675083.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2675084.png)

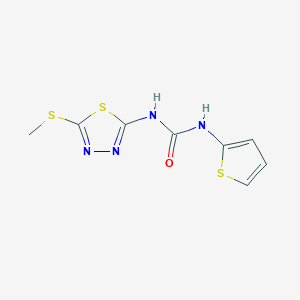
![2-[3-Methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid](/img/structure/B2675089.png)
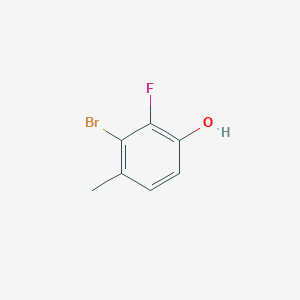

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2675092.png)
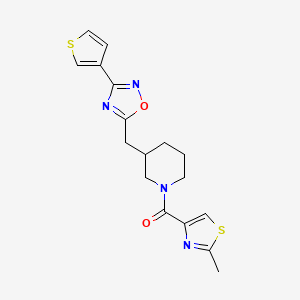
![N-[4-(2-thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2675095.png)
